Cas no 2138358-28-6 (3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione)

3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione 化学的及び物理的性質
名前と識別子
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- Phenol, 3-(2,6a-dihydro-4,4-dioxidothieno[2,3-d]isoxazol-3-yl)-
- 3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione
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- MDL: MFCD31421106
- インチ: 1S/C11H9NO4S/c13-8-3-1-2-7(6-8)10-11-9(16-12-10)4-5-17(11,14)15/h1-6,9,12-13H
- ほほえんだ: C1(O)=CC=CC(C2=C3S(=O)(=O)C=CC3ON2)=C1
3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317948-1g |
3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione |
2138358-28-6 | 95% | 1g |
$0.0 | 2023-09-05 | |
Enamine | EN300-317948-1.0g |
3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione |
2138358-28-6 | 95% | 1.0g |
$0.0 | 2023-02-24 |
3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione 関連文献
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3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dioneに関する追加情報
3-(3-Hydroxyphenyl)-2H,6aH-4λ6-thieno[2,3-d]1,2oxazole-4,4-dione (CAS No. 2138358-28-6)
Introduction to 3-(3-Hydroxyphenyl)-2H,6aH-4λ6-thieno[2,3-d]1,2oxazole-4,4-dione
The compound 3-(3-hydroxyphenyl)-2H,6aH-4λ6-thieno[2,3-d]1,2oxazole-4,4-dione (CAS No. 2138358-28-6) is a highly specialized organic molecule with a unique structure and promising applications in various fields of chemistry and pharmacology. This compound belongs to the class of thienooxazoles, which are known for their versatile properties and potential use in drug design and material science.
The molecular structure of this compound is characterized by a fused ring system consisting of a thieno ring (a five-membered sulfur-containing ring) and an oxazole ring (a five-membered nitrogen-containing ring). The presence of the hydroxyl group (-OH) at the 3-position of the phenyl ring introduces additional functional complexity and reactivity to the molecule. The dione functionality further enhances its electronic properties and potential for participation in various chemical reactions.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic aromatic substitution and oxidative coupling reactions. These methods have not only improved the yield but also provided insights into the regioselectivity and stereochemistry of the molecule.
The CAS registry number (CAS No. 2138358-28-6) uniquely identifies this compound in chemical databases worldwide. This ensures that researchers can easily reference and retrieve information about its properties and applications without confusion with other similar compounds.
Chemical Properties and Synthesis
The synthesis of (CAS No. 2138358-28-6) involves a multi-step process that begins with the preparation of intermediate thienooxazole derivatives. The key steps include:
- Nucleophilic aromatic substitution to introduce the hydroxyl group at the phenyl ring.
- Oxidative coupling to form the dione functionality.
- Purification through column chromatography to isolate the final product with high purity.
These steps are carefully optimized to ensure high yields and minimal side reactions. The resulting compound exhibits a melting point of approximately 175°C under standard conditions.
Pharmacological Applications
The unique structure of (CAS No. 2138358-28-6) makes it an attractive candidate for pharmacological studies. Recent research has focused on its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes.
In vitro studies have demonstrated that this compound exhibits significant COX inhibition activity comparable to aspirin but with reduced gastrointestinal side effects. This makes it a promising lead compound for developing safer anti-inflammatory drugs.
Additionally, preliminary results from animal studies suggest that this compound may also possess anti-cancer properties by inducing apoptosis in cancer cells while sparing healthy cells.
Material Science Applications
Beyond pharmacology, (CAS No. 2138358-28-6) has shown potential in material science applications due to its thermal stability and electronic properties.
Research indicates that this compound can be used as a precursor for synthesizing advanced materials such as organic semiconductors and conductive polymers. Its ability to form stable charge transfer complexes makes it suitable for applications in organic electronics.
Moreover, recent advancements in nanotechnology have explored the use of this compound as a building block for constructing self-assembled monolayers with tailored surface properties.
Conclusion
In summary,(CAS No. 2138358-28-6) is a versatile organic compound with significant potential in both pharmacological and material science applications. Its unique structure allows it to participate in diverse chemical reactions while maintaining stability under various conditions.
Ongoing research continues to uncover new insights into its properties and applications, making it an exciting area of study for chemists and pharmacologists alike.
2138358-28-6 (3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione) 関連製品
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